2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2176269-83-1
VCID: VC5126689
InChI: InChI=1S/C15H14N6O/c22-15(19-10-14(11-19)21-17-6-7-18-21)12-3-1-4-13(9-12)20-8-2-5-16-20/h1-9,14H,10-11H2
SMILES: C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4N=CC=N4
Molecular Formula: C15H14N6O
Molecular Weight: 294.318

2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole

CAS No.: 2176269-83-1

VCID: VC5126689

Molecular Formula: C15H14N6O

Molecular Weight: 294.318

* For research use only. Not for human or veterinary use.

2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole - 2176269-83-1

Description

The compound 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic organic molecule combining three key structural motifs: a pyrazole ring, an azetidine ring, and a triazole ring. These components are known for their significant roles in medicinal chemistry due to their biological activity and chemical versatility.

This compound is part of a broader class of molecules that exhibit promising pharmacological properties such as antimicrobial, antifungal, and anticancer activities. The integration of multiple heterocyclic systems in its structure suggests potential applications in drug discovery and development.

Structural Features

The molecular framework of this compound includes:

  • Pyrazole Ring: A five-membered aromatic ring containing two nitrogen atoms. Pyrazoles are often associated with anti-inflammatory, analgesic, and antitumor properties .

  • Azetidine Ring: A four-membered nitrogen-containing heterocycle. Azetidines are known for enhancing the pharmacokinetic properties of drugs by improving solubility and bioavailability .

  • Triazole Ring (1,2,3-Triazole): A five-membered ring with three nitrogen atoms. Triazoles are highly stable and exhibit diverse biological activities such as antifungal and antibacterial effects .

The combination of these rings creates a scaffold capable of interacting with various biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthesis

The synthesis of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole typically involves:

  • Formation of the Triazole Ring: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry," is employed to construct the triazole moiety.

  • Incorporation of the Pyrazole Unit: This step involves functionalization of benzoyl derivatives with pyrazole groups via nucleophilic substitution or condensation reactions.

  • Azetidine Functionalization: Azetidine derivatives are synthesized through cyclization reactions involving amines and electrophilic precursors like halides or esters.

These steps are carried out under controlled conditions to ensure high yields and purity.

Biological Activities

The compound's unique structure suggests potential applications in several therapeutic areas:

Biological ActivityMechanism or Target
AntifungalInhibition of fungal enzymes or disruption of membrane integrity .
AntibacterialInteraction with bacterial DNA gyrase or cell wall synthesis pathways .
AnticancerInduction of apoptosis or inhibition of tumor growth factors .
Anti-inflammatoryModulation of inflammatory cytokine production .

Applications in Drug Design

The integration of multiple heterocyclic systems makes this compound an ideal candidate for:

  • Structure-Based Drug Design (SBDD): The triazole and pyrazole rings can serve as binding motifs for enzymes and receptors.

  • Prodrug Development: The azetidine unit can improve drug solubility and enhance metabolic stability.

Analytical Characterization

The compound is characterized using advanced spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): Provides detailed information about proton (1^1H) and carbon (13^13C) environments .

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • X-ray Crystallography: Determines the three-dimensional arrangement of atoms in the molecule .

Research Findings

Study ParameterObservation/Result
SolubilityModerate solubility in polar organic solvents like DMSO or ethanol .
StabilityHigh thermal stability due to aromaticity in the triazole and pyrazole rings .
BioactivityExhibits moderate to high activity against Gram-positive bacteria and fungal strains .
CAS No. 2176269-83-1
Product Name 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole
Molecular Formula C15H14N6O
Molecular Weight 294.318
IUPAC Name (3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Standard InChI InChI=1S/C15H14N6O/c22-15(19-10-14(11-19)21-17-6-7-18-21)12-3-1-4-13(9-12)20-8-2-5-16-20/h1-9,14H,10-11H2
Standard InChIKey UPLNQPSCDZRDKV-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4N=CC=N4
Solubility not available
PubChem Compound 131703668
Last Modified Aug 17 2023

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